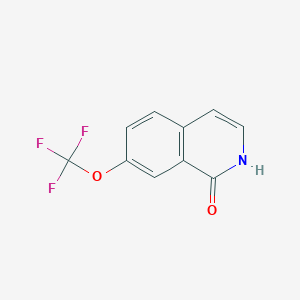
7-(trifluoromethoxy)isoquinolin-1(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(Trifluoromethoxy)isoquinolin-1(2H)-one is a chemical compound belonging to the class of isoquinolinones, which are known for their diverse biological activities and applications in medicinal chemistry. This compound features a trifluoromethoxy group attached to the isoquinolinone core, which can significantly influence its chemical properties and biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-(trifluoromethoxy)isoquinolin-1(2H)-one can be achieved through various methods. One common approach involves the rhodium-catalyzed intermolecular cyclization between benzocyclobutenols and isocyanates, which provides isoquinolin-1(2H)-ones via selective cleavage of a C-C bond . Another method includes the use of N-chloroamides as directing synthons for cobalt-catalyzed room-temperature C-H activation, followed by reaction with alkynes .
Industrial Production Methods: Industrial production of this compound may involve scalable electrochemical protocols, such as electro-oxidative intramolecular C-H amination, which offers metal-free and external oxidant-free conditions . This method is environmentally friendly and can be performed on a gram-scale, highlighting its potential for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions: 7-(Trifluoromethoxy)isoquinolin-1(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the isoquinolinone core.
Substitution: Substitution reactions, such as thiolation and selenylation at the C-4 position, can be mediated by reagents like AgSbF6.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include iodic acid (HIO3) for dehydrogenation reactions.
Reduction: Reducing agents like sodium borohydride (NaBH4) can be used.
Substitution: Reagents such as aryliodonium salts for arylation reactions.
Major Products: The major products formed from these reactions include various substituted isoquinolinones, which can exhibit unique chemical and biological properties.
Wissenschaftliche Forschungsanwendungen
7-(Trifluoromethoxy)isoquinolin-1(2H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Isoquinolinone derivatives are explored for their therapeutic potential in treating various diseases.
Industry: The compound is used in the development of new materials and as a precursor in organic synthesis
Wirkmechanismus
The mechanism by which 7-(trifluoromethoxy)isoquinolin-1(2H)-one exerts its effects involves interactions with specific molecular targets and pathways. For instance, the compound can act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to various biological effects. The trifluoromethoxy group can enhance the compound’s binding affinity and selectivity towards its targets .
Vergleich Mit ähnlichen Verbindungen
Isoquinolin-1(2H)-one: Lacks the trifluoromethoxy group, which can result in different chemical and biological properties.
3,4-Dihydroisoquinolin-1(2H)-one: A reduced form of isoquinolinone with distinct reactivity and applications.
1,7/8-Substituted Isoquinolines: These compounds exhibit position isomerism and unique properties based on the substituents attached.
Uniqueness: This group can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound in various fields of research .
Eigenschaften
CAS-Nummer |
1184917-30-3 |
|---|---|
Molekularformel |
C10H6F3NO2 |
Molekulargewicht |
229.15 g/mol |
IUPAC-Name |
7-(trifluoromethoxy)-2H-isoquinolin-1-one |
InChI |
InChI=1S/C10H6F3NO2/c11-10(12,13)16-7-2-1-6-3-4-14-9(15)8(6)5-7/h1-5H,(H,14,15) |
InChI-Schlüssel |
AOWUFZTWDGOIAL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC2=C1C=CNC2=O)OC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(3AS,4S,6S,7aR)-2-(bromomethyl)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborole](/img/structure/B12960782.png)





![Methyl 7-benzyl-7-azaspiro[3.5]nonane-1-carboxylate](/img/structure/B12960815.png)

![4-Hydroxybenzo[h]quinolin-2(1H)-one](/img/structure/B12960829.png)
![tert-butyl (5R)-5-amino-8-bromo-1,3,4,5-tetrahydro-2-benzazepine-2-carboxylate;13-hydroxy-12,14-dioxa-13lambda5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide](/img/structure/B12960835.png)


